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molecular formula C7H13ClN4 B8803700 3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride

3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride

Cat. No. B8803700
M. Wt: 188.66 g/mol
InChI Key: QCOZVEUGEVZQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07125873B2

Procedure details

The title compound was prepared from 8-chloro-3-ethyl-1,2,4-triazolo[4,3-α]pyrazine (2.70 g, 14.8 mmol, from Step A) and platinum oxide (0.4 g) in 200 mL of methanol in a paar shaker under hydrogen (50 psi) for 14 hours. Filtration through Celite followed by concentration gave the title compound as a solid.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[N:4]([C:8]([CH2:11][CH3:12])=[N:9][N:10]=2)[CH:5]=[CH:6][N:7]=1>CO.[Pt]=O>[ClH:1].[CH2:11]([C:8]1[N:4]2[CH2:5][CH2:6][NH:7][CH2:2][C:3]2=[N:10][N:9]=1)[CH3:12] |f:3.4|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
ClC=1C=2N(C=CN1)C(=NN2)CC
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration through Celite
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)C1=NN=C2N1CCNC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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